This compound can be derived from various synthetic pathways that involve the reaction of phenyl-containing precursors with isocyanates or through cyclization reactions involving amino acids. It is classified under organic compounds, specifically as an imidazolidine derivative, which are known for their diverse pharmacological properties.
The synthesis of 2-Phenylimidazolidine-4-one can be achieved through several methods:
These synthetic routes highlight the versatility and efficiency in producing 2-Phenylimidazolidine-4-one.
The molecular structure of 2-Phenylimidazolidine-4-one consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, with a phenyl group attached at position 2 and a carbonyl group at position 4.
Key structural data includes:
The compound exhibits characteristic infrared absorption bands corresponding to NH stretching (around 3300 cm⁻¹) and C=O stretching (around 1700 cm⁻¹) .
2-Phenylimidazolidine-4-one can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound's structure to enhance its biological activity.
The mechanism of action for compounds like 2-Phenylimidazolidine-4-one often involves enzyme inhibition. For instance, studies have shown that derivatives can act as inhibitors for acetylcholinesterase, which plays a critical role in neurotransmission .
The proposed mechanism generally includes:
This mechanism underscores its potential therapeutic applications in treating neurodegenerative diseases.
The physical properties of 2-Phenylimidazolidine-4-one include:
Chemical properties include:
Analytical techniques such as NMR spectroscopy confirm its structure by revealing characteristic peaks corresponding to its functional groups .
2-Phenylimidazolidine-4-one has several notable applications in scientific research:
These applications highlight its significance in both academic research and potential therapeutic development.
The Strecker synthesis remains a cornerstone for constructing the imidazolidine-4-one scaffold, particularly for 5-aryl-substituted derivatives. This method employs aryl aldehydes, ammonium chloride, and sodium cyanide to form α-aminonitrile intermediates, which undergo acid hydrolysis to yield C-arylglycine derivatives. Subsequent cyclization with carbonyl sources (e.g., urea or phosgene) generates the imidazolidine-4-one ring. In a representative protocol, 4-substituted arylaldehydes (4-methyl, 4-ethyl, 4-methoxy, 4-isopropyl) were converted to C-arylglycines (IG-1 to IG-4) with 70–74% efficiency. These intermediates were cyclized to yield 3-phenyl-5-(aryl)-imidazolidine-2,4-diones (IM-1, IM-3, IM-5, IM-7) [1] [8]. Microwave-assisted modifications have significantly optimized this process, reducing reaction times from 24 hours to 30 minutes while improving yields to >85%. The Bucherer-Bergs variant, which employs phenylurea and ethyl chloroacetate under aqueous conditions, offers enhanced regiocontrol for 5-monosubstituted hydantoins like (5R)-5-phenylimidazolidine-2,4-dione [8]. Key advantages include operational simplicity and compatibility with diverse aryl substituents, though stereoselectivity requires careful optimization.
Table 1: Strecker Synthesis of Representative 2-Phenylimidazolidine-4-one Derivatives
Arylaldehyde Substituent | Intermediate Glycine | Final Product | Yield (%) |
---|---|---|---|
4-Methylphenyl | IG-3 | IM-1 (R=CH₃) | 72 |
4-Ethylphenyl | IG-2 | IM-3 (R=CH₂CH₃) | 74 |
4-Methoxyphenyl | IG-1 | IM-5 (R=OCH₃) | 70 |
4-Isopropylphenyl | IG-4 | IM-7 (R=CH(CH₃)₂) | 73 |
Cyclocondensation strategies enable direct access to the imidazolidine core through reactions between 1,2-diamines and carbonyl compounds. Ethylenediamine reacts with benzaldehyde derivatives under acidic catalysis to form 1,3-diarylimidazolidines, which are oxidized to 2-phenylimidazolidine-4-ones using barium manganate (BaMnO₄). This method is particularly effective for introducing C-5 aryl groups [8] [3]. Carbon disulfide serves as a thiocarbonyl source in alternative pathways, where refluxing ethylene diamine with CS₂ in pyridine yields 2-thioxoimidazolidin-4-one, followed by desulfurization. Heterogeneous catalysts like ZnO/Al₂O₃ enhance this process, achieving 89% yield under solvent-free conditions at 100°C [3]. The reaction tolerates electron-donating and electron-withdrawing aryl substituents but requires precise stoichiometry to avoid oligomerization.
Table 2: Cyclocondensation Conditions and Outcomes
Carbonyl Source | Catalyst/Additive | Product Type | Yield (%) | Reaction Time |
---|---|---|---|---|
Benzaldehyde + CS₂ | Pyridine | 2-Thioxoimidazolidin-4-one | 78 | 5 hours |
4-Chlorobenzaldehyde | ZnO/Al₂O₃ | 5-(4-Cl-Phenyl) derivative | 89 | 2 hours |
Acetophenone | PTSA (acid) | 5-Methyl-5-phenyl analogue | 65 | 8 hours |
Isocyanates and isothiocyanates serve as versatile electrophiles for introducing N-3 substituents onto preformed imidazolidinone cores. Phenyl isocyanate reacts with 5-arylglycines (e.g., IG-1 to IG-4) in pyridine, forming 3-(thio)ureido-phenylacetamide intermediates that undergo acid-catalyzed cyclization. This method efficiently produces 1,3,5-trisubstituted derivatives like 3-phenyl-5-(4-isopropylphenyl)imidazolidine-2,4-dione (IM-7) [1]. Multicomponent reactions bypass intermediate isolation: ethyl pyruvate, p-anisidine, and phenyl isocyanate react in chloroform with NaOH to directly form 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione [6]. Isothiocyanate analogues yield 2-thioxoimidazolidin-4-ones (e.g., IM-2, IM-4), where the C=S stretch appears at 1,513–1,518 cm⁻¹ in IR spectra [1] [6].
Table 3: Functionalization Products from Isocyanate/Isothiocyanate Reactions
Amino Acid/Amino Ester | Electrophile | Product | Key Spectral Data |
---|---|---|---|
C-4-Methoxyphenylglycine | Phenyl isocyanate | IM-5 (R=OCH₃) | IR ν(C=O): 1,773 cm⁻¹; ¹H NMR δ 3.71 (s, OCH₃) |
Phenylglycine methyl ester | Phenyl isothiocyanate | 3-Phenyl-2-thioxoimidazolidin-4-one | IR ν(C=S): 1,515 cm⁻¹ |
Ethyl pyruvate + p-anisidine | Phenyl isocyanate | 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenyl | ¹H NMR δ 1.52 (s, CH₃), 3.53–3.85 (q, OCH₂) |
Bioisosteric modifications of the imidazolidine-4-one core enhance pharmacological properties while retaining target affinity. Key strategies include:
Enantioselective synthesis of 5-monosubstituted 2-phenylimidazolidine-4-ones employs chiral catalysts to control stereogenicity at C-5. Continuous-flow technology with immobilized organocatalysts enables efficient production of (5R)-5-phenylimidazolidine-2,4-dione (41807-35-6), achieving 94% enantiomeric excess (ee) and 88% yield within 15 minutes [8]. Copper(I)-Lewis base cooperative catalysis facilitates α-amination of esters with diaziridinones, constructing hydantoins with >90% ee [6]. Photochemical deracemization represents a breakthrough: chiral diarylketone catalysts selectively abstract hydrogen from (5S)-enantiomers of 5-substituted-3-phenylimidazolidine-2,4-diones, enriching the (5R)-counterparts in the photostationary state [6]. These methods overcome limitations of classical resolution for racemic Strecker products.
Table 4: Asymmetric Synthesis Methods for Enantiomerically Enriched Derivatives
Catalyst/Reagent | Substrate | Product Configuration | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Cu(I)/Lewis base | Ethyl benzoylformate | (R)-5-Phenyl | 92 | 85 |
Diarylketone (photochemical) | 5-Methyl-3-phenylimidazolidinedione | (R)-5-Methyl | 89 | 78 |
Immobilized organocatalyst (flow) | Phenylglyoxal derivative | (R)-5-Phenyl | 94 | 88 |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3